1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-6-10-9-7-12(5-2)11-8(9)3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
BPVFNKOHRIJWDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)CC.Cl |
Origin of Product |
United States |
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